Leustroducsin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

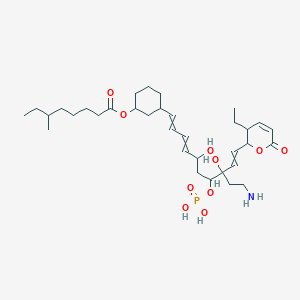

[3-[8-(2-Aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate is a natural product found in Streptomyces platensis with data available.

科学研究应用

Synthesis of Leustroducsin B

The total synthesis of this compound has been a focus of research due to its complex structure and significant biological properties. Recent studies have reported highly convergent synthetic routes that minimize the number of steps required for synthesis. For instance, a notable synthesis was achieved in just 39 total steps and 17 longest linear steps, significantly reducing the complexity compared to previous methods which required up to 64 total steps .

Key Features of the Synthesis:

- Convergent Strategy : The synthesis involved breaking down the molecule into three fragments of similar complexity, which were then reassembled using efficient coupling reactions.

- Catalytic Methods : High yields were achieved through catalytic processes, including zinc-ProPhenol-catalyzed aldol reactions and palladium-catalyzed asymmetric allylic alkylation .

- Efficiency : The latest synthetic approaches have decreased the total number of steps by approximately 40%, showcasing advancements in synthetic organic chemistry aimed at producing biologically active compounds .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antibacterial and Antifungal Properties

- Leustroducsin B has shown potent activity against various bacterial strains and fungi. Its effectiveness is attributed to its ability to inhibit protein serine/threonine phosphatase 2A, which is crucial in cell growth regulation and metastasis inhibition .

Antitumor Activity

- In vitro studies demonstrated that this compound induces cytokine production in KM-102 cells, enhancing immune responses against infections such as those caused by Escherichia coli and promoting thrombocytosis in murine models . This suggests potential applications in cancer therapy by modulating immune responses.

Potential Therapeutic Applications

The diverse biological activities of this compound open avenues for its application in various therapeutic contexts:

- Infectious Diseases : Due to its antibacterial properties, this compound could be developed as a treatment for infections resistant to conventional antibiotics.

- Cancer Therapy : Its ability to induce immune responses positions it as a candidate for adjunct therapies in cancer treatment, potentially enhancing the efficacy of existing treatments.

- Anti-inflammatory Treatments : Given its mechanism involving nuclear factor-κB activation, it may also serve as a basis for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Trost et al. (2015) | Developed a highly convergent synthesis method; demonstrated significant biological activity | Synthetic methodology development; potential drug development |

| Liu et al. (2009) | Identified activation pathways for immune response; demonstrated antibacterial efficacy | Research into infectious disease treatments |

| Boknevitz et al. (2015) | Showed cytokine induction in immune cells; thrombocytosis induction | Cancer therapy research; immune modulation |

化学反应分析

Julia Coupling Reaction

-

Purpose : Coupling of segments A1 and B to establish the C7–C8 bond.

-

Conditions : Using a sulfone-based reagent for olefination.

-

Outcome : Low yield (exact % unspecified) due to unexpected epimerization during coupling .

-

Alternative : Replaced by the more efficient Nozaki-Hiyama-Kishi (NHK) reaction with segment A2, yielding the product in "good yield" (specifics not quantified) .

Zinc-ProPhenol-Catalyzed Aldol Reaction

-

Reaction : Between aldehyde 14 and ketone 15 .

Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Application : Deracemization of a carboxylate nucleophile.

Cross-Coupling Strategies

| Reaction Type | Bond Formed | Conditions | Yield | Reference |

|---|---|---|---|---|

| Stille Coupling | C13–C14 | Pd(PPh₃)₄, THF | 70% | |

| Hiyama Coupling | C13–C14 | Silicon-mediated, Pd catalysis | 72% | |

| Wittig Reaction | C15–C16 | Ph₃P=CHCO₂Et, CH₂Cl₂ | 67% |

-

Key Observation : The silicon-mediated Hiyama coupling outperformed traditional methods in efficiency and functional group tolerance .

Sharpless Asymmetric Dihydroxylation

-

Segment B Synthesis : Applied to a diene derived from (R)-malic acid.

Asymmetric Diels-Alder Reaction

-

Segment C Synthesis : Constructed the cyclohexane moiety.

Phosphorylation

-

Method : Partial hydrolysis of a cyclic phosphate intermediate.

Simultaneous Deprotection

-

Step : Removal of three allyl and two silyl groups in one pot.

Comparative Analysis of Synthetic Routes

-

The 2015 route reduced total steps by 40%, emphasizing convergence through fragment coupling and catalytic stereocontrol .

Challenges and Optimizations

-

Epimerization in Julia Coupling : Addressed by switching to NHK reaction .

-

Sensitive Functional Groups : Chelation-controlled vinyl zincate addition to α-hydroxy ketone minimized side reactions (dr >20:1) .

-

Deprotection Efficiency : Optimized use of Pd-catalyzed conditions enabled simultaneous removal of multiple protecting groups .

This synthesis showcases advanced methodologies in asymmetric catalysis and cross-coupling, positioning this compound as a benchmark for complex natural product synthesis. The data underscores the importance of convergent strategies and catalytic stereocontrol in improving efficiency.

属性

分子式 |

C34H56NO10P |

|---|---|

分子量 |

669.8 g/mol |

IUPAC 名称 |

[3-[8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 6-methyloctanoate |

InChI |

InChI=1S/C34H56NO10P/c1-4-25(3)11-6-9-16-32(37)43-29-15-10-13-26(23-29)12-7-8-14-28(36)24-31(45-46(40,41)42)34(39,21-22-35)20-19-30-27(5-2)17-18-33(38)44-30/h7-8,12,14,17-20,25-31,36,39H,4-6,9-11,13,15-16,21-24,35H2,1-3H3,(H2,40,41,42) |

InChI 键 |

ZYSAHMPRXHPPAK-UHFFFAOYSA-N |

SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |

规范 SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCCC(C)CC)O)OP(=O)(O)O)O |

同义词 |

leustroducsin B LSN B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。